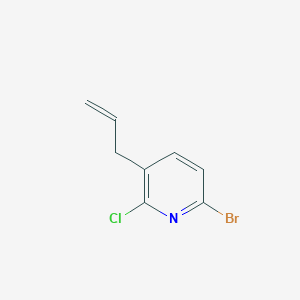

3-Allyl-6-bromo-2-chloropyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in the production of a wide array of valuable compounds, most notably pharmaceuticals and agrochemicals. google.comresearchgate.netnih.gov The presence of halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. organic-chemistry.orgwikipedia.orgwikipedia.orgacs.org The ability to selectively functionalize the pyridine ring at different positions is a key challenge and a major focus of research in the field. researchgate.net

Strategic Importance of Pyridine Scaffolds as Synthons for Complex Molecular Architectures

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active natural products. nih.govnih.gov Its nitrogen atom can participate in hydrogen bonding and act as a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of these properties, making pyridine-based synthons highly sought after in drug discovery programs. youtube.com The development of novel methods for the synthesis and functionalization of polysubstituted pyridines is therefore of significant academic and industrial interest. rsc.org

Research Impetus for Elucidating the Synthesis, Reactivity, and Applications of 3-Allyl-6-bromo-2-chloropyridine

The specific arrangement of substituents in this compound provides a unique platform for sequential and regioselective chemical modifications. The differential reactivity of the bromine and chlorine atoms in cross-coupling reactions, where the C-Br bond is generally more reactive than the C-Cl bond, allows for a stepwise introduction of different functionalities. The allyl group, in turn, can be subjected to a variety of transformations, such as oxidation, reduction, or isomerization. This multi-functional nature makes this compound a powerful tool for generating molecular diversity and accessing novel chemical space. The impetus for studying this compound lies in its potential to serve as a key building block in the synthesis of complex target molecules, including new drug candidates and advanced materials. While specific, detailed research on this exact compound is not widely published, its structural motifs are found in precursors to important pharmaceuticals like Etoricoxib, highlighting the relevance of this class of compounds. nih.gov

Interactive Data Tables

Below are generalized data tables for common cross-coupling reactions that could potentially be applied to this compound, based on typical conditions for similar halogenated pyridine substrates.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) complexes |

| Ligand | PPh₃, SPhos, XPhos, or other phosphine (B1218219) ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF |

| Temperature | 80-120 °C |

| Reactants | Aryl/heteroaryl boronic acid or ester |

This table presents typical conditions and is not based on specific experimental data for this compound.

Table 2: Generalized Conditions for Sonogashira Coupling of Halogenated Pyridines

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

| Reactants | Terminal alkyne |

This table presents typical conditions and is not based on specific experimental data for this compound.

Table 3: Generalized Conditions for Heck Coupling of Halogenated Pyridines

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 100-140 °C |

| Reactants | Alkene |

This table presents typical conditions and is not based on specific experimental data for this compound.

Table 4: Generalized Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reactants | Primary or secondary amine |

This table presents typical conditions and is not based on specific experimental data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWURFDLPNVNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673907 | |

| Record name | 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-82-9 | |

| Record name | 6-Bromo-2-chloro-3-(2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Allyl 6 Bromo 2 Chloropyridine

Elaboration of Retrosynthetic Pathways for the 3-Allyl-6-bromo-2-chloropyridine Core

The design of an efficient synthesis for this compound hinges on a logical retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available, or readily accessible starting materials.

Strategic Disconnections and Sequential Bond Formations

The primary retrosynthetic disconnections for this compound involve the carbon-carbon bond of the allyl group and the carbon-halogen bonds. Two principal pathways can be envisioned:

Pathway A: Late-stage Allylation. This approach prioritizes the initial formation of a 2,6-dihalogenated pyridine (B92270) scaffold, followed by the introduction of the allyl group at the C-3 position. The key disconnection is the C3-allyl bond, suggesting a cross-coupling reaction as the final key step. This strategy relies on the differential reactivity of the halogenated positions to achieve regioselectivity.

Pathway B: Early Allylation. In this alternative strategy, the allyl group is introduced onto a pyridine ring at an earlier stage, followed by sequential halogenation at the C-2 and C-6 positions. This pathway requires careful control of the halogenation steps to ensure the desired regiochemical outcome on an already substituted ring.

Identification of Precursor Pyridine Building Blocks

Based on the retrosynthetic analysis, several key pyridine building blocks can be identified as crucial precursors.

For Pathway A , the most logical precursors are 2,6-dihalogenated pyridines. These include:

2,6-Dichloropyridine (B45657): A commercially available and cost-effective starting material. Its synthesis can be achieved by the high-temperature chlorination of 2-chloropyridine (B119429). google.comgoogle.com

2,6-Dibromopyridine (B144722): This precursor can be synthesized from 2,6-dichloropyridine via a halogen exchange reaction, for instance, by treatment with hydrobromic acid. guidechem.com It can also be prepared through methods such as the oxidation, nitration, and reduction of 2,6-dibromopyridine itself to introduce other functionalities. guidechem.com

2-Bromo-6-chloropyridine (B1266251): A mixed dihalogenated pyridine that could offer differential reactivity for selective cross-coupling reactions.

For Pathway B , the synthesis would likely commence with a simpler pyridine derivative, such as 3-allylpyridine, which would then undergo regioselective dihalogenation.

Regioselective Functionalization of the Pyridine Ring System

The successful synthesis of this compound is highly dependent on the ability to control the regioselectivity of the functionalization of the pyridine ring.

Selective Halogenation Approaches for Dihalogenated Pyridines

The synthesis of the required 2,6-dihalogenated pyridine precursors often involves direct halogenation methods. For instance, 2,6-dichloropyridine can be prepared by reacting 2-chloropyridine with chlorine at elevated temperatures (160-190 °C) without a catalyst. google.comgoogle.com The synthesis of 2,6-dibromopyridine can be achieved by heating pyridine-N-oxide with mercuric acetate (B1210297) in acetic acid, followed by treatment with sodium chloride and bromine. researchgate.net

Further functionalization of these dihalogenated pyridines, for example, to introduce a bromine at the 3-position of a 2-chloropyridine, can be challenging due to the deactivating effect of the existing halogens. However, modern synthetic methods, potentially involving directed metalation or specific catalytic systems, can achieve such transformations.

Introduction of the Allyl Substituent: Advanced Allylation Protocols

The introduction of the allyl group onto the pyridine ring, particularly at the C-3 position of a dihalogenated precursor, is a critical step. Modern cross-coupling reactions provide powerful tools for this transformation.

Transition-metal catalyzed cross-coupling reactions are the methods of choice for the C-allylation of halopyridines. The primary strategies include the Suzuki, Negishi, and Kumada couplings. organic-chemistry.orgwikipedia.orgwikipedia.orgmdpi.comacs.orgrsc.orgorgsyn.orgslideshare.netlibretexts.orgmit.eduorganic-chemistry.orgyoutube.comyoutube.comyoutube.comorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide.

The general scheme for these cross-coupling reactions is as follows:

Py-X + M-Allyl → Py-Allyl + M-X

Where:

Py-X is the halogenated pyridine (e.g., 2,6-dichloro-3-bromopyridine or 2-chloro-6-bromo-3-iodopyridine).

M-Allyl is the allyl-metal reagent.

The catalyst is typically a Palladium(0) or Nickel(0) complex.

The choice of the specific cross-coupling reaction depends on the nature of the allylating agent:

Suzuki Coupling: Employs an allylboronic acid or ester (e.g., allylboronic acid pinacol (B44631) ester). It is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgyoutube.com

Negishi Coupling: Utilizes an organozinc reagent (e.g., allylzinc bromide). Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times. wikipedia.orgyoutube.com

Kumada Coupling: Involves a Grignard reagent (e.g., allylmagnesium bromide). This was one of the first cross-coupling reactions developed and remains a cost-effective method. organic-chemistry.orgwikipedia.orgslideshare.netyoutube.com

The reactivity of the carbon-halogen bond in these couplings generally follows the order I > Br > Cl. orgsyn.org This differential reactivity can be exploited to achieve selective allylation. For instance, starting with a precursor like 3-iodo-2,6-dichloropyridine, the allyl group could be selectively introduced at the more reactive C-3 position via a Suzuki, Negishi, or Kumada coupling, leaving the chloro groups intact for subsequent modifications.

Table 1: Comparison of Advanced Allylation Protocols

| Coupling Reaction | Allylating Agent | Typical Catalyst | Key Advantages |

| Suzuki Coupling | Allylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgyoutube.com |

| Negishi Coupling | Allylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, allows for coupling of sp³, sp², and sp carbons. wikipedia.orgyoutube.com |

| Kumada Coupling | Allylmagnesium halide | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Cost-effective, uses readily available Grignard reagents. organic-chemistry.orgwikipedia.orgslideshare.netyoutube.com |

A plausible synthetic route starting from 2,6-dichloropyridine could involve a regioselective bromination at the 3-position, followed by a selective palladium-catalyzed cross-coupling reaction with an allylating agent. The higher reactivity of the C-Br bond compared to the C-Cl bonds would direct the allylation to the desired position.

Allyl Transfer Reactions

The direct introduction of an allyl group onto a pre-existing 2-bromo-6-chloropyridine skeleton is a primary strategy for synthesizing the target molecule. Allyl transfer reactions, typically mediated by transition metal catalysts, offer a powerful means to achieve this C-C bond formation.

A plausible and widely utilized approach involves the cross-coupling of an organometallic derivative of 2,6-dihalopyridine with an allyl electrophile, or conversely, a metallated allyl species with the dihalopyridine. Palladium-catalyzed reactions, such as the Stille, Suzuki, or Negishi couplings, are cornerstones of modern organic synthesis and are highly applicable here. For instance, a Negishi coupling could involve the reaction of an in situ generated organozinc species of 2,6-dibromopyridine or 2-bromo-6-chloropyridine with allyl bromide.

More advanced methods focus on the direct C-H allylation of the pyridine ring, though this can be challenging due to the inherent electronic properties of the heterocycle. Recent breakthroughs have demonstrated the C3-allylation of pyridines through a tandem catalysis approach involving borane-catalyzed hydroboration to form a nucleophilic dihydropyridine (B1217469) intermediate. researchgate.netacs.orgscilit.com This intermediate then undergoes an enantioselective iridium or palladium-catalyzed allylation, followed by oxidative aromatization to yield the C3-allylated pyridine. researchgate.netacs.orgscilit.com Adapting this to a 2-bromo-6-chloropyridine substrate would provide a direct route to the target compound.

A hypothetical, yet mechanistically sound, pathway could involve a palladium-catalyzed allylation. The key steps would be:

Preparation of the Substrate: Starting with 2,6-dichloropyridine, selective bromination at the 3-position could be achieved.

Cross-Coupling: The resulting 3-bromo-2,6-dichloropyridine (B1287612) could then undergo a regioselective palladium-catalyzed cross-coupling reaction with an allylating agent like allylmagnesium bromide or allyltributyltin. The higher reactivity of the chlorine at the 2-position compared to the 6-position under specific catalytic conditions could be exploited.

Multi-Step Synthesis Design and Optimization

The construction of a molecule with multiple distinct functional groups like this compound often necessitates a carefully designed multi-step synthesis to ensure correct regiochemistry and high efficiency.

Cascade and Domino Reactions Towards this compound

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency. rsc.orgnih.govacs.org While a specific domino reaction for the direct synthesis of this compound is not prominently reported, one can be conceptualized based on established pyridine formation methodologies.

For example, a [4+2] cycloaddition (Diels-Alder) approach could be envisioned. A suitably substituted 1-aza-1,3-butadiene could react with an acetylenic partner bearing a halogen. Subsequent aromatization would yield the pyridine core. A more elaborate domino sequence could involve the reaction of N-vinylisothiocyanates with ynamines, which has been shown to produce polysubstituted pyridines through a series of cycloadditions and rearrangements. rsc.org Tailoring the substituents on these starting materials could theoretically lead to the desired product.

Another potential strategy involves a one-pot rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration sequence starting from α,β-unsaturated ketoximes and terminal alkynes to generate highly substituted pyridines. nih.gov

Stereochemical Considerations in Synthetic Route Development

While this compound itself is an achiral molecule, stereochemistry becomes a crucial consideration if chiral derivatives are desired or if the synthetic route proceeds through chiral intermediates. For instance, if a substituted allyl group (e.g., a crotyl group) were used, this would introduce a stereocenter.

Modern catalytic methods excel at controlling stereochemistry. Asymmetric allylic alkylation (AAA) reactions, often catalyzed by palladium or iridium complexes with chiral ligands, can create C-C bonds with high enantioselectivity. acs.orgnih.gov Research has demonstrated the feasibility of asymmetric C3-allylation of pyridines, achieving excellent enantioselectivity (up to >99% ee) via tandem borane (B79455) and iridium catalysis. acs.orgscilit.com This proceeds through the formation of a dihydropyridine intermediate which is then subjected to an enantioselective allylation. researchgate.netacs.org Such a strategy could be employed to synthesize chiral analogues of the target compound, which would be invaluable for applications in medicinal chemistry and asymmetric catalysis.

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

Let's compare two hypothetical routes to this compound:

Route A: Linear Synthesis - A multi-step sequence involving halogenation, nitration, reduction, diazotization, and finally a cross-coupling reaction.

Route B: Convergent/Domino Synthesis - A hypothetical one-pot reaction building the ring with all substituents in place.

This analysis clearly favors the development of convergent or domino strategies (Route B), which are inherently more sustainable and efficient, despite the initial research investment required to develop them. acs.org

Emerging Techniques in Halopyridine Synthesis Relevant to this compound

The field of synthetic chemistry is constantly evolving, with new techniques offering milder conditions, higher precision, and improved sustainability. Several of these emerging areas are highly relevant to the synthesis of functionalized halopyridines.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and bond formation under mild conditions. nih.goveurekalert.orgbionity.com Photoinduced methods can be used to generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with various radical partners. researchgate.net This approach offers novel regioselectivity compared to classical methods. For instance, a photocatalytic method could potentially be developed to directly allylate a 2-bromo-6-chloropyridine C-H bond. eurekalert.orgbionity.com

Electrochemistry: Organic electrosynthesis uses electrical current to drive redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.netacs.org This technique is gaining traction for the C-H functionalization of heterocycles. researchgate.netacs.org An electrochemical approach could be envisioned for either the halogenation steps or the final C-C bond-forming allylation, potentially offering a greener alternative to traditional reagent-heavy methods. nih.gov

Micellar Catalysis: Performing transition metal catalysis in water using micelles to solubilize organic substrates is a significant step towards sustainable chemistry. youtube.com This technique, championed by researchers like Bruce Lipshutz, can dramatically reduce the need for volatile organic solvents and often allows for lower catalyst loadings. Palladium-catalyzed cross-coupling reactions, central to many potential syntheses of the target molecule, can be effectively performed in aqueous micellar systems. youtube.com

Novel Catalytic Systems: The development of more robust and active catalyst systems continues to push boundaries. This includes N-heterocyclic carbene (NHC)-ligated metal complexes, which can offer enhanced stability and reactivity in a variety of transformations, including those relevant to pyridine synthesis. acs.org

These cutting-edge techniques hold immense promise for developing more efficient, selective, and environmentally benign routes to this compound and other valuable functionalized heterocycles.

Table of Mentioned Compounds

Comprehensive Analysis of the Reactivity of 3 Allyl 6 Bromo 2 Chloropyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Nucleus

The reactivity of 3-Allyl-6-bromo-2-chloropyridine is dictated by the interplay of the electron-withdrawing pyridine nitrogen, the nature of the halogen atoms (bromine and chlorine), and the influence of the allyl group at the 3-position. The chlorine atom is situated at an α-position (C-2) relative to the pyridine nitrogen, while the bromine atom is at the other α-position (C-6). This arrangement leads to significant differences in their susceptibility to various reaction types.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is highly favored at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. stackexchange.com This is because the electronegative nitrogen can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, which is the rate-determining step. stackexchange.comyoutube.com

The 2-position of a pyridine ring is electronically deficient and thus highly activated for nucleophilic attack. stackexchange.com The mechanism involves the addition of a nucleophile to the C-2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. A key resonance structure places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.combath.ac.uk The subsequent elimination of the chloride ion restores the aromaticity of the ring, completing the substitution. youtube.com Reactions of 2-chloropyridines with various nucleophiles, such as amines, are common in the literature. youtube.comresearchgate.net

Similar to the 2-position, the 6-position is also activated towards SNAr. When comparing the two leaving groups in this compound, the situation is complex. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. sci-hub.se Consequently, the leaving group ability does not follow the same trend as in aliphatic SN2 reactions. The C-Cl bond is stronger and less polarizable than the C-Br bond. However, for SNAr on heteroaromatic systems, reactivity can be influenced by multiple factors, and substitutions on dihalopyridines can sometimes lead to mixtures of products where both halogens are replaced. rsc.org The relative reactivity often depends on the specific nucleophile and reaction conditions used. sci-hub.se

The pyridine nitrogen is the primary activating feature for SNAr at the C-2 and C-6 positions. Its powerful electron-withdrawing inductive and resonance effects create a significant partial positive charge at these carbons, making them susceptible to nucleophiles. stackexchange.comresearchgate.net

The 3-allyl group, being primarily a weak alkyl-type substituent, has a less pronounced electronic effect compared to the pyridine nitrogen. It is generally considered to be weakly electron-donating through induction. This might slightly decrease the electrophilicity of the adjacent C-2 and C-4 positions, but its impact is generally minor compared to the overriding influence of the ring nitrogen. However, the steric bulk of the allyl group could potentially hinder the approach of a nucleophile to the C-2 position more than the C-6 position, which could be a factor in controlling regioselectivity in some cases. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For halo-substituted pyridines, palladium-catalyzed reactions are particularly prevalent. youtube.com The reactivity of halogens in these reactions is primarily dictated by the ease of the initial oxidative addition step to the palladium(0) catalyst. libretexts.org

The established order of reactivity for halogens in oxidative addition is I > Br > OTf >> Cl. wikipedia.org This trend is based on bond dissociation energies, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond. This differential reactivity allows for selective functionalization of dihalopyridines. For a substrate like this compound, palladium-catalyzed cross-coupling reactions are expected to occur chemoselectively at the more reactive 6-bromo position, leaving the 2-chloro position intact for potential subsequent transformations. rsc.orgnih.gov

Selective functionalization at the C-6 position of this compound can be achieved using various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgresearchgate.net For this compound, selective coupling with an arylboronic acid would occur at the C-Br bond.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 3-Allyl-2-chloro-6-phenylpyridine | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 3-Allyl-2-chloro-6-(4-methoxyphenyl)pyridine | 88 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | 3-Allyl-2-chloro-6-(thiophen-2-yl)pyridine | 82 |

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically shows high stereoselectivity. organic-chemistry.org Selective reaction at the C-6 bromo position would allow for the introduction of a variety of vinyl groups.

Table 2: Illustrative Heck Coupling of this compound

| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | (E)-3-Allyl-2-chloro-6-styrylpyridine | 78 |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 80 | (E)-Butyl 3-(3-allyl-2-chloropyridin-6-yl)acrylate | 81 |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 3-Allyl-2-chloro-6-(oct-1-en-1-yl)pyridine | 75 |

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would selectively install an alkynyl group at the 6-position of the pyridine ring.

Table 3: Illustrative Sonogashira Coupling of this compound

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 3-Allyl-2-chloro-6-(phenylethynyl)pyridine | 90 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 3-Allyl-2-chloro-6-(hex-1-yn-1-yl)pyridine | 86 |

| Trimethylsilylacetylene | Pd(OAc)₂ / CuI / PPh₃ | Piperidine | DMF | 50 | 3-Allyl-2-chloro-6-((trimethylsilyl)ethynyl)pyridine | 92 |

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. libretexts.org As with the other palladium-catalyzed reactions, the Stille coupling would proceed selectively at the C-Br bond.

Table 4: Illustrative Stille Coupling of this compound

| Organostannane | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Product | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 3-Allyl-2-chloro-6-vinylpyridine | 84 |

| Tributyl(furan-2-yl)stannane | PdCl₂(AsPh₃)₂ | - | Dioxane | 100 | 3-Allyl-2-chloro-6-(furan-2-yl)pyridine | 79 |

| (Tributylstannyl)benzene | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 80 | 3-Allyl-2-chloro-6-phenylpyridine | 87 |

Palladium-Catalyzed C-N Bond Formations (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides offers a powerful method for derivatizing the pyridine core of this compound. wikipedia.orglibretexts.org The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of a primary or secondary amine with the halide. researchgate.net

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds under typical Buchwald-Hartwig conditions is a key feature. The carbon-bromine bond is substantially more reactive towards oxidative addition with palladium than the carbon-chlorine bond. This inherent reactivity difference allows for selective amination at the C-6 position. By carefully selecting the catalyst system and reaction conditions, high yields of the 6-amino-3-allyl-2-chloropyridine derivative can be achieved, leaving the C-2 chloro substituent intact for subsequent transformations.

Commonly employed catalyst systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with sterically hindered and electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. researchgate.netmatthey.com The choice of base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) and solvent (e.g., toluene, dioxane, or THF) is also critical for optimizing reaction efficiency and yield.

Table 1: Representative Buchwald-Hartwig Amination Reactions at the C-6 Position

| Amine Partner | Palladium Catalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | 4-(3-Allyl-2-chloropyridin-6-yl)morpholine |

| Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | N-(3-Allyl-2-chloropyridin-6-yl)aniline |

| Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | N-Benzyl-3-allyl-2-chloropyridin-6-amine |

Chemo- and Regioselective Strategies in Polyhalogenated Pyridine Coupling

The presence of multiple halogen substituents on the pyridine ring of this compound necessitates precise control over reaction conditions to achieve chemo- and regioselectivity. In cross-coupling reactions, selectivity is governed by several factors:

Nature of the Halogen : The bond dissociation energy of the carbon-halogen bond plays a crucial role. For palladium-catalyzed reactions, the reactivity order is C-I > C-Br > C-Cl. thieme-connect.com Consequently, the C-6 bromine atom is the preferred site for oxidative addition over the C-2 chlorine atom.

Position on the Pyridine Ring : The electronic properties of the pyridine ring activate the α-positions (C-2 and C-6) towards oxidative addition compared to the β-positions (C-3 and C-5). nih.gov Both halogens in the target molecule are at activated positions.

Catalyst and Ligand System : While the inherent reactivity of C-Br is higher, specific ligand systems can be employed to modulate this selectivity. Highly active catalysts developed for C-Cl bond activation can, under forcing conditions, lead to reaction at the C-2 position, although this typically occurs after the C-6 position has already reacted.

For most standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the reaction will occur selectively at the C-6 position. For instance, a Sonogashira coupling with a terminal alkyne would be expected to yield the 6-alkynyl-3-allyl-2-chloropyridine. Achieving coupling at the C-2 position generally requires that the C-6 position is either unfunctionalized or has already undergone a reaction. This predictable selectivity makes this compound a valuable building block for the sequential introduction of different functional groups.

Table 2: Principles of Selectivity in Cross-Coupling of this compound

| Position | Halogen | Relative Reactivity (Pd-Catalysis) | Typical Coupling Reaction | Selectivity Outcome |

|---|---|---|---|---|

| C-6 | Bromo | High | Suzuki, Sonogashira, Buchwald-Hartwig | Primary site of reaction |

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysis offers a complementary and sometimes superior alternative to palladium for cross-coupling reactions, particularly for activating less reactive C-Cl bonds. nih.govdocumentsdelivered.com A notable application is the nickel-catalyzed cross-electrophile coupling, which pairs two different electrophiles, such as an aryl chloride and an alkyl halide, in the presence of a reducing agent like manganese or zinc powder. nih.gov

This methodology could be applied to this compound to introduce an alkyl group at the C-2 position. nih.gov Given the higher reactivity of the C-Br bond, a preliminary coupling at the C-6 position via palladium catalysis could be performed first. The resulting 6-substituted-3-allyl-2-chloropyridine could then be subjected to nickel-catalyzed cross-electrophile coupling.

A typical reaction setup involves a nickel(II) salt (e.g., NiBr₂·3H₂O), a bidentate ligand such as bathophenanthroline, a reducing agent (Mn⁰), and an alkyl bromide in a solvent like DMF. nih.gov This approach avoids the need to prepare potentially unstable organometallic reagents and demonstrates good functional group tolerance. nih.gov The mechanism is proposed to involve radical intermediates. nih.gov This strategy significantly expands the synthetic utility of the this compound scaffold, allowing for the creation of highly substituted pyridine derivatives.

Table 3: Potential Nickel-Catalyzed Cross-Electrophile Coupling

| Pyridine Substrate (Post C-6 Functionalization) | Alkyl Bromide | Nickel Catalyst System | Reducing Agent | Product at C-2 |

|---|---|---|---|---|

| 6-Phenyl-3-allyl-2-chloropyridine | 1-Bromobutane | NiBr₂ / Bathophenanthroline | Mn | 2-Butyl-6-phenyl-3-allylpyridine |

| 6-Morpholino-3-allyl-2-chloropyridine | Bromocyclopentane | NiBr₂ / Bathophenanthroline | Mn | 2-Cyclopentyl-6-morpholino-3-allylpyridine |

Transformations of the Allyl Moiety in this compound

The allyl group at the C-3 position provides another site for diverse chemical modifications, independent of the halogenated positions on the pyridine ring.

Functional Group Interconversions at the Allylic Position

The double bond of the allyl group is susceptible to a wide range of classical olefin transformations, allowing for the introduction of various functional groups. These reactions can be performed while leaving the C-Br and C-Cl bonds intact, provided that neutral or mildly acidic/basic conditions are used.

Oxidation : Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding oxirane. Dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or under Sharpless asymmetric dihydroxylation conditions would produce a vicinal diol.

Hydroboration-Oxidation : This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) source (e.g., BH₃·THF or 9-BBN) followed by oxidative workup (H₂O₂, NaOH) yields the terminal alcohol, 3-(3-allyl-6-bromo-2-chloropyridin-3-yl)propan-1-ol.

Wacker-Tsuji Oxidation : Palladium(II)-catalyzed oxidation in the presence of an oxidant like benzoquinone can convert the terminal alkene into a methyl ketone, yielding 1-(6-bromo-2-chloropyridin-3-yl)propan-2-one.

Table 4: Potential Functional Group Interconversions of the Allyl Group

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Epoxidation | m-CPBA | 3-Allyl-6-bromo-2-((2-methyloxiran-2-yl)methyl)pyridine |

| Dihydroxylation | OsO₄, NMO | 3-(6-Bromo-2-chloropyridin-3-yl)propane-1,2-diol |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 3-(6-Bromo-2-chloropyridin-3-yl)propan-1-ol |

Cycloaddition and Rearrangement Reactions Involving the Allyl Group

The alkene of the allyl group can serve as a 2π component in cycloaddition reactions, providing a pathway to construct new ring systems fused or appended to the pyridine core.

[3+2] Cycloaddition : The reaction of the allyl group with 1,3-dipoles such as nitrile oxides (generated in situ from oxime hydrochlorides) or azides can lead to the formation of five-membered heterocyclic rings like isoxazolines and triazolines, respectively. nih.gov

Diels-Alder Reaction : While the isolated double bond of the allyl group is a dienophile, it would require a highly reactive diene for a [4+2] cycloaddition to proceed efficiently.

These cycloaddition strategies offer a route to complex polycyclic structures that would be difficult to access through other means.

Table 5: Potential Cycloaddition Reactions of the Allyl Group

| Reaction Type | Reagent/Dipole | Resulting Ring System |

|---|---|---|

| [3+2] Cycloaddition | Benzonitrile oxide | 3-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)-6-bromo-2-chloropyridine |

Olefin Metathesis and Related Transformations

Olefin metathesis, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, provides a powerful tool for carbon-carbon bond formation. harvard.edu For this compound, the primary application would be cross-metathesis (CM).

Cross-Metathesis (CM) : This reaction involves the coupling of the terminal allyl group with another olefin. This allows for the extension and elaboration of the C-3 side chain with a wide variety of functionalized alkenes, such as acrylates, styrenes, or other functionalized olefins, demonstrating the high functional group tolerance of modern Ru-catalysts. mdpi.com

Ring-Closing Metathesis (RCM) : While the starting material itself cannot undergo RCM, if a second alkenyl chain is introduced into the molecule (for example, via a Buchwald-Hartwig amination at C-6 with allylamine), RCM can be employed to construct a large macrocyclic ring containing the pyridine unit. This showcases how sequential functionalization can lead to architecturally complex molecules.

Table 6: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

|---|---|---|---|

| Cross-Metathesis | Methyl acrylate | Grubbs' 2nd Gen. | Methyl (E)-4-(6-bromo-2-chloropyridin-3-yl)but-2-enoate |

| Cross-Metathesis | Styrene | Hoveyda-Grubbs 2nd Gen. | 3-((E)-3-Phenylallyl)-6-bromo-2-chloropyridine |

*Requires prior synthesis of the diene precursor.

Orthogonal Reactivity and Chemoselectivity Management in Multi-Functionalized Systems

The molecular architecture of this compound presents a synthetically rich platform characterized by three distinct reactive sites: a bromine atom at the C-6 position, a chlorine atom at the C-2 position, and an allyl group at the C-3 position. The successful application of this compound in complex molecule synthesis hinges on the ability to selectively address these functional groups. This management of reactivity, known as chemoselectivity, is governed by the inherent electronic and steric differences between the reactive centers, allowing for orthogonal transformations where one functional group can be modified while the others remain intact.

The strategic differentiation of the two halogen atoms and the allyl group is primarily achieved through the judicious selection of catalysts and reaction conditions, exploiting the well-established reactivity hierarchies in cross-coupling chemistry.

The C-Br bond at the C-6 position is significantly more reactive than the C-Cl bond at the C-2 position in palladium-catalyzed cross-coupling reactions. This reactivity difference is a cornerstone of its synthetic utility. The general reactivity trend for aryl halides in such transformations is I > Br > Cl. wikipedia.org This allows for selective functionalization at the C-6 position. For instance, palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings can be performed chemoselectively at the C-Br bond, leaving the C-Cl bond and the allyl group untouched. rsc.orgwikipedia.orgorganic-chemistry.org Research on analogous bromo-chloropyridine systems has demonstrated that palladium-catalyzed cross-couplings proceed selectively at the bromine position. rsc.org

The Suzuki coupling, which pairs an organoboron reagent with an organohalide, can be directed to the C-6 position. wikipedia.orglibretexts.org Similarly, the Sonogashira reaction, for the formation of a C(sp²)–C(sp) bond with a terminal alkyne, can be selectively carried out at the C-6 position. wikipedia.orglibretexts.org The Heck reaction, which couples the pyridine ring with an alkene, also shows a preference for the more reactive C-Br bond. organic-chemistry.orgwikipedia.org

The allyl group at C-3 offers a third, orthogonally reactive handle. It can participate in a different set of palladium-catalyzed reactions, such as allylic substitution or other C-H functionalization processes. organic-chemistry.org These transformations typically require different catalytic systems or conditions than those used for aryl halide cross-coupling, thus enabling its reactivity to be addressed in a separate, dedicated step.

The following table summarizes the strategic differentiation of the reactive sites:

| Reactive Site | Relative Reactivity (Pd Cross-Coupling) | Selective Reaction Type | Typical Catalyst System | Comments |

| C6-Bromo | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | The most labile site for oxidative addition to Pd(0), enabling selective functionalization under mild conditions. wikipedia.orgrsc.orgwikipedia.org |

| C2-Chloro | Low | Suzuki, Sonogashira, Heck | Pd(dba)₂/Bulky Phosphine Ligands (e.g., P(t-Bu)₃) | Requires more forcing conditions (higher temperature, stronger base) or specialized, highly active catalysts to react. nih.govresearchgate.net |

| C3-Allyl | Independent | Heck-type Reactions, Allylic Substitution | Pd(0) complexes | Reactivity is orthogonal to aryl halide coupling and depends on the specific transformation desired (e.g., coupling with an aryl halide or nucleophilic attack). organic-chemistry.orgnih.gov |

The orthogonal reactivity of this compound is a key enabler for the design of efficient and elegant synthetic routes, including both sequential and one-pot processes.

Sequential Reaction Design

A sequential approach involves the stepwise functionalization of the reactive sites, starting with the most reactive position. A typical sequence would begin with a palladium-catalyzed cross-coupling at the C-6 bromo position. After isolation and purification of the 6-substituted-3-allyl-2-chloropyridine intermediate, the less reactive C-2 chloro position can be targeted. This second step generally requires more forcing conditions, such as higher temperatures or the use of specialized ligands (e.g., bulky, electron-rich phosphines) that facilitate the oxidative addition of the stronger C-Cl bond to the palladium center. nih.gov Finally, the allyl group can be transformed in a subsequent step. This stepwise strategy provides maximum control and allows for the purification of intermediates, ensuring the purity of the final product.

A plausible sequential reaction pathway is detailed below:

| Step | Reaction | Reagents/Conditions | Intermediate Product |

| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 6-Aryl-3-allyl-2-chloropyridine |

| 2 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 100 °C | 6-Aryl-2-(alkynyl)-3-allylpyridine |

| 3 | Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 6-Aryl-2-(alkynyl)-3-(2,3-dihydroxypropyl)pyridine |

One-Pot Reaction Design

One-pot syntheses, where multiple transformations are carried out in the same reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and time savings. mdpi.com Designing a one-pot reaction involving this compound requires careful selection of catalysts and reagents that are compatible and can be activated in a controlled sequence.

For example, a one-pot, two-step cross-coupling could be envisioned. The first reaction, a Suzuki coupling at the C-6 position, could be run to completion under mild conditions. Subsequently, a more active catalyst or ligand and the reagents for the second coupling (e.g., an alkyne for a Sonogashira reaction) could be added to the same pot, followed by heating to a higher temperature to engage the C-2 chloro position. The success of such a strategy depends on the catalyst system's ability to remain active and the absence of interfering cross-reactivity between the reagents of the two steps. While challenging, the development of such tandem processes is a significant goal in modern synthetic chemistry. nih.gov

Advanced Mechanistic Investigations and Computational Modeling of 3 Allyl 6 Bromo 2 Chloropyridine Reactions

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

The transient nature of chemical reactions necessitates advanced analytical methods to observe them in real-time. Spectroscopic tools are indispensable for monitoring the consumption of reactants, the formation of products, and the fleeting existence of reaction intermediates.

In Situ NMR Spectroscopy for Elucidating Reaction Kinetics and Intermediates

In situ Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for gaining deep mechanistic insights into the reactions of 3-allyl-6-bromo-2-chloropyridine. By acquiring spectra directly from the reaction vessel at various time points, it is possible to track the concentration changes of all NMR-active species. This allows for the precise determination of reaction rates and orders. Furthermore, the unique chemical shifts and coupling constants observed in the NMR spectra can lead to the unambiguous identification of transient intermediates that may not be isolable. For instance, in transformations involving the allyl group, such as isomerization or addition reactions, ¹H NMR can reveal the formation of new vinylic or saturated protons, while ¹³C NMR provides complementary information on the changing carbon skeleton.

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful lens through which to observe the changes in functional groups during the reactions of this compound. The distinct vibrational frequencies of the C-Cl, C-Br, and C=C (allyl) bonds serve as sensitive reporters of chemical change. For example, in a substitution reaction where the chlorine or bromine atom is replaced, the disappearance of its characteristic stretching frequency in the IR or Raman spectrum would provide clear evidence of the reaction's progress. The allyl group's C=C stretching and C-H bending vibrations are also valuable probes for monitoring reactions at this site.

| Functional Group | Typical Vibrational Frequency Range (cm⁻¹) | Significance in Reaction Monitoring |

| C-Cl Stretch | 850 - 550 | Disappearance indicates substitution at the 2-position. |

| C-Br Stretch | 680 - 515 | Disappearance indicates substitution at the 6-position. |

| C=C Stretch (Allyl) | 1680 - 1620 | Shift or disappearance indicates reaction at the allyl group. |

| =C-H Bend (Allyl) | 1000 - 650 | Changes can signal isomerization or addition reactions. |

This table presents generalized vibrational frequency ranges. The exact position of the bands for this compound would require experimental determination.

Mass Spectrometry Techniques for Reaction Pathway Confirmation

Mass spectrometry (MS) is a crucial tool for confirming proposed reaction pathways by identifying the molecular weights of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions and lending strong support to the identity of a species. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, providing a snapshot of the various species present at a given time. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of unknown intermediates or products by revealing how they break apart.

Computational Chemistry for Predicting and Explaining Reactivity

Complementing experimental observations, computational chemistry provides a theoretical framework for understanding the underlying principles of reactivity. By modeling the behavior of molecules at the atomic level, it is possible to predict reaction outcomes and rationalize experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to map out the potential energy surface of a given reaction. This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, one can predict which reaction is more likely to occur. Furthermore, the geometry of the calculated transition state provides a snapshot of the bond-making and bond-breaking processes, offering profound mechanistic insights.

| Computational Parameter | Information Gained for this compound Reactions |

| Reaction Energy Profile | Visual representation of the energy changes along a reaction coordinate. |

| Activation Energy (Ea) | Quantitative measure of the energy barrier for a reaction, allowing for rate comparisons. |

| Transition State Geometry | Atomic arrangement at the peak of the energy barrier, revealing the mechanism. |

| Thermodynamic Stabilities | Comparison of the relative energies of reactants, intermediates, and products. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While DFT calculations often model molecules in the gas phase, real-world reactions occur in solution. Molecular dynamics (MD) simulations can bridge this gap by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. These simulations track the motions of all atoms over time, providing a dynamic picture of how the solvent influences the reaction. For instance, solvent molecules can stabilize charged intermediates or transition states, thereby altering the reaction's energy profile and rate. MD simulations are also invaluable for exploring the conformational flexibility of the allyl group and the pyridine (B92270) ring, which can play a significant role in determining the molecule's reactivity and its ability to access specific transition state geometries.

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like this compound, these studies would provide a detailed picture of how the interplay of the electron-withdrawing halogen substituents (bromo and chloro) and the electron-donating allyl group influences the pyridine ring's properties.

Reactivity descriptors derived from quantum chemical calculations offer a quantitative measure of a molecule's potential reactivity. These descriptors are crucial for understanding and predicting the course of chemical reactions. Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater ability to donate electrons in reactions with electrophiles. For this compound, the electron-withdrawing halogens would be expected to lower the energy of the LUMO, making the ring carbons, particularly those bearing the halogens, electrophilic centers.

Mulliken Atomic Charges: These charges provide an estimation of the partial charge on each atom in the molecule. In substituted pyridines, the carbon atoms attached to electronegative atoms like chlorine and bromine would exhibit positive partial charges, marking them as likely sites for nucleophilic substitution. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a holistic view of the molecule's reactivity. researchgate.net A higher electrophilicity index for this compound would suggest a strong tendency to react with nucleophiles.

The following table presents hypothetical yet representative values for reactivity descriptors of this compound, based on trends observed in studies of other substituted pyridines. researchgate.netresearchgate.net

| Reactivity Descriptor | Hypothetical Value | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates moderate electron-donating ability, primarily from the allyl group and π-system. |

| LUMO Energy | -1.2 eV | A low value suggesting the molecule is a good electron acceptor, prone to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the molecule's kinetic stability; a larger gap implies higher stability. |

| Electronegativity (χ) | 4.35 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.01 eV | A high value suggesting a strong electrophilic character, readily reacting with nucleophiles. |

These quantum chemical insights are invaluable for predicting the regioselectivity of reactions, understanding transition state geometries, and designing novel synthetic pathways involving this compound.

Kinetic Studies and Reaction Rate Analysis for Mechanistic Elucidation

Kinetic studies are essential for unraveling the detailed mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), one can determine the rate law, activation parameters (activation energy, enthalpy, and entropy), and ultimately propose a plausible reaction pathway.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The pyridine ring, activated by the electron-withdrawing nitrogen and halogen atoms, is primed for such reactions. researchgate.net The positions of the substituents are critical; the chlorine at the 2-position and the bromine at the 6-position are both activated towards nucleophilic attack.

A typical kinetic study of an SNAr reaction involving this compound and a nucleophile (e.g., an amine or an alkoxide) would involve monitoring the disappearance of the reactant or the appearance of the product over time. The data obtained would be used to determine the order of the reaction with respect to each reactant. For many SNAr reactions of substituted pyridines, a second-order rate law is observed, being first order in both the pyridine substrate and the nucleophile. researchgate.netresearchgate.net This is consistent with a stepwise mechanism involving the formation of a Meisenheimer complex as a reaction intermediate.

The influence of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with the electronic properties of the substituents. researchgate.netmdpi.com For nucleophilic substitution on the pyridine ring, electron-withdrawing groups generally increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.

The table below presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the type of information that would be obtained from such a study. The data is based on trends observed in kinetic studies of similar halopyridines. researchgate.netresearchgate.net

| Nucleophile | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Piperidine | 50 | 1.5 x 10⁻⁴ | 65 |

| Morpholine | 50 | 8.0 x 10⁻⁵ | 70 |

| Sodium Methoxide | 50 | 2.2 x 10⁻³ | 58 |

Analysis of such kinetic data would provide deep insights into the reaction mechanism. For instance, comparing the rates of substitution at the 2- and 6-positions would reveal the relative reactivity of the C-Cl and C-Br bonds under specific conditions. Furthermore, studying the effect of the allyl group would clarify its electronic and steric influence on the reaction rate and regioselectivity. The activation parameters would also offer clues about the transition state structure. A negative entropy of activation, for example, would be consistent with an associative mechanism where the nucleophile and the substrate come together in the rate-determining step. researchgate.net

Synthetic Utility and Prospective Applications of 3 Allyl 6 Bromo 2 Chloropyridine As a Precursor

Divergent Synthesis of Nitrogen-Containing Heterocycles and Fused Ring Systems

The strategic positioning of reactive functional groups in 3-Allyl-6-bromo-2-chloropyridine facilitates its use in the synthesis of various nitrogen-containing heterocycles and fused ring systems. The presence of both an allyl group and halogen atoms allows for a range of cyclization strategies.

Annulation Reactions Leveraging Pyridine (B92270) Halogen and Allyl Functionality

The presence of both an allyl group and halogen atoms on the pyridine core of this compound allows for a variety of annulation reactions to construct fused heterocyclic systems. Palladium-catalyzed intramolecular cyclization reactions are a particularly powerful tool in this context. For instance, an intramolecular Heck reaction can be envisioned where the palladium catalyst oxidatively adds to the carbon-bromine or carbon-chlorine bond, followed by migratory insertion of the allyl group's double bond and subsequent reductive elimination to form a new ring fused to the pyridine core. This strategy can lead to the formation of dihydropyrido-fused systems, which can be further aromatized or functionalized.

The differential reactivity of the bromine and chlorine atoms can be exploited for selective cross-coupling and subsequent cyclization. For example, the more reactive bromo substituent can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular hydroamination or other cyclization involving the allyl group to construct fused pyridine derivatives.

While specific examples detailing the annulation reactions of this compound are not extensively documented in publicly available literature, the synthetic utility of similar substituted pyridines in forming fused heterocycles is well-established. These reactions provide a framework for the potential transformations of this versatile precursor.

Synthesis of Biologically Relevant Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. acs.orgnih.govresearchgate.net The functional handles on this compound make it an attractive starting material for the synthesis of biologically active pyridine derivatives, particularly fused heterocyclic systems like furopyridines and pyrrolopyridines. nih.govnih.govjuniperpublishers.comrsc.orgnih.govgoogle.comnih.govnih.gov

Furopyridines: Furo[2,3-b]pyridines, isosteres of azaindoles, are of growing interest as hinge-binding motifs in kinase inhibitors. nih.gov The synthesis of these structures often involves the construction of the furan (B31954) ring onto a pre-existing pyridine. A potential route starting from this compound could involve an initial Sonogashira coupling at the 6-bromo position with a protected propargyl alcohol. Subsequent deprotection and intramolecular cyclization, potentially under palladium catalysis, could yield the desired furo[2,3-b]pyridine (B1315467) core. acs.orgnih.govacs.orgdicp.ac.cnresearchgate.netsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net

Pyrrolopyridines: Similarly, pyrrolo[2,3-b]pyridines (7-azaindoles) are crucial pharmacophores in a variety of therapeutic agents, including kinase inhibitors for cancer treatment. nih.govjuniperpublishers.comrsc.orgnih.govgoogle.comnih.govnih.govacs.org The synthesis of these derivatives can be envisaged from this compound through strategies such as the Larock indole (B1671886) synthesis. This could involve a palladium-catalyzed cross-coupling of the 6-bromo position with an appropriate amine, followed by an intramolecular cyclization involving the allyl group. The resulting pyrrolopyridine could then be further functionalized.

The following table summarizes potential biologically relevant heterocyclic systems that could be synthesized from this compound:

| Target Heterocycle | Potential Synthetic Strategy | Key Reactions |

| Furo[2,3-b]pyridine | Furan ring formation on the pyridine core | Sonogashira coupling, Intramolecular cyclization |

| Pyrrolo[2,3-b]pyridine | Pyrrole ring formation on the pyridine core | Palladium-catalyzed amination, Intramolecular cyclization |

Contributions to Pharmaceutical and Agrochemical Development

The versatility of this compound as a building block extends to its potential contributions to the development of new pharmaceuticals and agrochemicals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Building Block for Agrochemical Candidates

Pyridine-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. acs.orgnih.gov The phenoxypyridine scaffold, for example, is a known active fragment in several commercial pesticides. nih.gov this compound can serve as a precursor to such structures. For instance, the chloro-substituent can be displaced by a substituted phenoxide through a nucleophilic aromatic substitution reaction. The remaining bromo and allyl groups can then be further elaborated to optimize the biological activity and physicochemical properties of the resulting compound. The development of novel herbicides and insecticides often relies on the exploration of new substitution patterns on established toxophores, a process for which this starting material is well-suited. acs.orgnih.gov

Role in Materials Science and Functional Molecule Design

The application of this compound in materials science is an emerging area with potential for the development of novel functional molecules. Pyridine-based materials have found applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal catalysts.

The reactive sites on this compound allow for its incorporation into polymeric structures or for the synthesis of complex ligands. For example, the bromo and chloro groups can be used as points of attachment for polymerization through cross-coupling reactions. The allyl group can also participate in polymerization reactions or be used to tune the electronic properties of the final material.

While specific research detailing the use of this compound in materials science is currently limited, the known applications of functionalized pyridines suggest a promising future for this compound in the design of new materials with tailored optical, electronic, and catalytic properties. The ability to construct complex, multi-functional molecules from this precursor opens up possibilities for creating novel materials for a wide range of applications.

Potential as a Ligand Precursor in Catalysis

The molecular architecture of this compound makes it a highly promising precursor for the synthesis of sophisticated ligands used in catalysis. Its value stems from the presence of three distinct and differentially reactive functional groups on the pyridine scaffold: a bromine atom at the 6-position, a chlorine atom at the 2-position, and an allyl group at the 3-position. This arrangement allows for a series of selective and sequential chemical modifications, enabling the construction of complex, tailored ligand structures.

The primary advantage of the this compound core lies in the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bond. This reactivity difference permits the selective functionalization of the 6-position of the pyridine ring while leaving the 2-position available for subsequent transformations. researchgate.net

This stepwise approach is critical for building multidentate ligands, where different coordinating atoms are introduced in a controlled manner. For instance, a Suzuki or Stille coupling could be performed at the C-Br bond, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-Cl bond. The allyl group at the 3-position further enhances the molecule's utility. It can be used to tune the steric and electronic properties of the final ligand or be transformed into other functional groups through reactions such as oxidation, hydroboration, or metathesis.

The strategic functionalization of this precursor can lead to a variety of ligand types. By introducing phosphine (B1218219), amine, or other coordinating moieties at the 2- and 6-positions, bidentate or even tridentate ligands can be synthesized. These ligands are integral to many catalytic processes, including those used in the formation of carbon-carbon and carbon-heteroatom bonds. scilit.comnih.gov

Research Findings: Stepwise Functionalization Potential

Research into the cross-coupling of polyhalogenated heterocycles provides a framework for predicting the synthetic utility of this compound. nih.govresearchgate.net The established principles of regioselective cross-coupling form the basis for its application as a ligand precursor.

Table 1: Regioselective Reaction Potential of this compound

| Position | Functional Group | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential Transformations |

| 6 | Bromo (-Br) | High | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck |

| 2 | Chloro (-Cl) | Moderate | Suzuki, Stille, Sonogashira, Buchwald-Hartwig (under harsher conditions) |

| 3 | Allyl (-CH₂CH=CH₂) | Varies | Oxidation, Reduction, Hydroboration, Metathesis, Polymerization |

The synthesis of complex pyridine derivatives often involves the sequential substitution of halogen atoms. researchgate.net For example, a typical synthetic strategy might involve the following steps:

Table 2: Illustrative Cross-Coupling Reactions for Ligand Synthesis

| Reaction Type | Reagent | Position Targeted | Resulting Functional Group | Potential Ligand Type |

| Suzuki Coupling | Arylboronic Acid | 6-Br | Aryl | Pincer, Biaryl-based |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Diphenylamine) | 2-Cl | Amino (-NR₂) | N,N-Bidentate |

| Sonogashira Coupling | Terminal Alkyne | 6-Br | Alkynyl | C,N-Bidentate |

| Stille Coupling | Organostannane | 6-Br or 2-Cl | Alkyl/Aryl | Various |

This modular approach, enabled by the specific substitution pattern of this compound, allows for the rational design and synthesis of a diverse library of ligands with finely tuned properties for specific catalytic applications.

Concluding Remarks and Future Research Perspectives on 3 Allyl 6 Bromo 2 Chloropyridine

Recapitulation of Key Research Contributions and Unaddressed Challenges

To date, dedicated research publications focusing explicitly on 3-Allyl-6-bromo-2-chloropyridine are sparse. The compound is commercially available, primarily positioned as a building block for early-stage discovery research. sigmaaldrich.com This suggests that while it may be utilized in proprietary industrial research, its synthesis, reactivity, and applications are not extensively documented in peer-reviewed literature.

The primary challenge, therefore, is the lack of foundational research. Key data on its detailed spectroscopic analysis, single-crystal X-ray structure, and a comprehensive reactivity profile are yet to be publicly established. The unaddressed questions are numerous: What are the most efficient and scalable synthetic routes to this compound? How does the interplay of the allyl, bromo, and chloro substituents influence its reactivity in various chemical transformations? And what are its potential applications in medicinal chemistry, agrochemicals, and materials science?

Anticipated Innovations in Synthetic Methodologies for Halogenated Allylpyridines

The synthesis of functionalized pyridines is a mature field, yet innovations are continually emerging. For a molecule like this compound, future synthetic strategies will likely focus on efficiency, selectivity, and sustainability.

One can anticipate the development of more direct and atom-economical methods for its preparation. For instance, late-stage C-H allylation of a pre-existing 6-bromo-2-chloropyridine scaffold could be a promising avenue. While the direct allylation of pyridines can be challenging, recent advancements in transition-metal catalysis and photoredox catalysis offer potential solutions. A plausible approach could involve a tandem nucleophilic substitution followed by an aza-Cope rearrangement, a strategy that has been demonstrated for the allylic functionalization of 2-alkypyridine derivatives. beilstein-journals.org

Furthermore, methods starting from more readily available pyridine (B92270) precursors and introducing the halogen and allyl groups sequentially will likely be optimized. A patented synthesis for the related 3-bromo-6-chloropyridyl-2-formic acid starts from 3-bromo-6-chloropyridine, which is first oxidized and then cyanated before hydrolysis. google.com A similar multi-step, but well-optimized, sequence could be envisioned for the synthesis of the target compound.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1142191-82-9 | C₈H₇BrClN |

| 3-bromo-6-chloropyridyl-2-formic acid | Not available | C₆H₃BrClNO₂ |

| 2-chloro-4,5-dibromopyridine | Not available | C₅H₂Br₂ClN |

| 2-chloroisonicotinic acid | 66572-55-4 | C₆H₄ClNO₂ |

| 2-chloronicotinic acid | 2942-59-8 | C₆H₄ClNO₂ |

Future Directions in Reactivity Exploration and Mechanistic Understanding

The trifunctional nature of this compound offers a rich landscape for reactivity studies. The three key functional groups—the C-Br bond, the C-Cl bond, and the allyl group—each present distinct opportunities for selective transformations.

Future research will undoubtedly focus on the selective functionalization of this molecule. The differential reactivity of the C-Br and C-Cl bonds is of particular interest. Typically, the C-Br bond is more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for selective modification at the 6-position while leaving the 2-chloro and 3-allyl groups intact for subsequent reactions. Dual catalytic systems, which can selectively activate different aryl halides, could also be employed for one-pot, multi-component reactions. nih.gov

The reactivity of the allyl group is another key area for exploration. It can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. Oxidative cleavage could provide a route to the corresponding aldehyde or carboxylic acid at the 3-position. Furthermore, the allyl group can participate in metathesis reactions, allowing for the introduction of more complex side chains. Understanding the interplay between the reactivity of the allyl group and the halogenated pyridine core will be crucial for its strategic use in synthesis.

Mechanistic studies, aided by computational chemistry, will be vital to predict and rationalize the observed regioselectivity and reactivity. For instance, density functional theory (DFT) calculations could elucidate the relative activation barriers for the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond.

Broader Impact of this compound in Chemical Synthesis and Applied Sciences

While direct applications of this compound are not yet reported, the structural motifs it contains are prevalent in biologically active molecules and functional materials. The halogenated pyridine core is a common feature in many pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms can enhance biological activity and modulate physicochemical properties such as lipophilicity and metabolic stability.

The allyl group provides a handle for further elaboration, making this compound a potentially valuable intermediate in the synthesis of complex molecular architectures. For example, it could be a precursor for the synthesis of novel kinase inhibitors, a class of drugs where the pyridine scaffold is frequently employed. The total synthesis of natural products like (+)-floyocidin B, which features a substituted pyridine core, highlights the importance of regioselective functionalization of such building blocks. mdpi.com

In materials science, halogenated aromatic compounds are used as building blocks for polymers and organic electronic materials. The ability to selectively functionalize this compound could enable the synthesis of novel conjugated materials with tailored electronic and photophysical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Allyl-6-bromo-2-chloropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation and allylation steps. For example:

- Halogenation: Bromination of 2-chloropyridine derivatives using reagents like NBS (N-bromosuccinimide) under radical conditions can introduce the bromo group at the 6-position .

- Allylation: A Pd-catalyzed coupling reaction (e.g., Heck or Suzuki-Miyaura) may introduce the allyl group at the 3-position. Solvent choice (DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity and yield .

Q. How can structural isomers of this compound be distinguished using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Allyl protons (δ 5.2–5.8 ppm) show distinct splitting patterns. The chloro and bromo substituents deshield adjacent protons, causing downfield shifts (e.g., H-4 at δ 8.1–8.3 ppm) .